Tetrabutyl benzene-1,4-diylbisboronate

Description

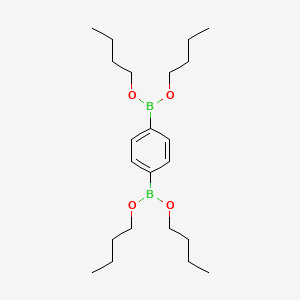

Tetrabutyl benzene-1,4-diylbisboronate is a boronate ester derivative featuring a benzene ring substituted at the 1,4-positions with bis(boronate) groups, each esterified with tetrabutyl chains. This compound is characterized by its robust boronate ester linkages, which confer stability and reactivity, particularly in applications involving dynamic covalent chemistry or coordination frameworks.

Properties

CAS No. |

2449-19-6 |

|---|---|

Molecular Formula |

C22H40B2O4 |

Molecular Weight |

390.2 g/mol |

IUPAC Name |

dibutoxy-(4-dibutoxyboranylphenyl)borane |

InChI |

InChI=1S/C22H40B2O4/c1-5-9-17-25-23(26-18-10-6-2)21-13-15-22(16-14-21)24(27-19-11-7-3)28-20-12-8-4/h13-16H,5-12,17-20H2,1-4H3 |

InChI Key |

WVVLCYRUHHDNQQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)B(OCCCC)OCCCC)(OCCCC)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutyl benzene-1,4-diylbisboronate can be synthesized through a multi-step process involving the formation of boronate esters. One common method involves the reaction of 1,4-dibromobenzene with butylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki-Miyaura coupling conditions . The reaction typically takes place in an organic solvent like toluene, with a base such as potassium carbonate, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions

Tetrabutyl benzene-1,4-diylbisboronate undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Oxidation and Reduction: The boronate groups can undergo oxidation to form boronic acids or reduction to form boranes.

Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.

Oxidation: Boronic acids are formed as major products.

Reduction: Boranes are the primary products.

Scientific Research Applications

Tetrabutyl benzene-1,4-diylbisboronate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to investigate its use in the development of boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of tetrabutyl benzene-1,4-diylbisboronate primarily involves its ability to participate in coupling reactions. In Suzuki-Miyaura coupling, the boronate groups react with halides in the presence of a palladium catalyst to form carbon-carbon bonds . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Tetrabutyl benzene-1,4-diylbisboronate can be contextualized through comparisons with related benzene derivatives, as outlined below:

Benzene-1,4-dicarboxylate (MOF-5)

- Functional Groups : Carboxylate (–COO⁻) vs. boronate (–B(OR)₂).

- Coordination Behavior: Carboxylates bind strongly to metal nodes (e.g., Zn in MOF-5), forming rigid frameworks . Boronates, in contrast, may exhibit weaker or reversible coordination, enabling dynamic frameworks.

- Pore Size and Gas Storage : MOF-5 derivatives with expanded linkers (e.g., biphenyl) achieve pore sizes up to 28.8 Å and methane capacities of 240 cm³/g at 36 atm . Boronate analogs could theoretically modulate pore functionality via diol complexation but may sacrifice stability compared to carboxylates.

Benzene-1,2-diamine Salts

- Substituents : Amine (–NH₂) and ammonium cations vs. neutral boronate esters.

- Applications: Benzene-1,2-diamine derivatives form molecular salts with sulfonates (e.g., 2-aminoanilinium 4-methylbenzenesulfonate) for crystallographic studies . Boronates, however, are more suited to materials synthesis (e.g., COF linkers) or cross-coupling reactions.

- Reactivity : Amines participate in acid-base interactions, whereas boronates engage in esterification or transesterification with diols .

Oxyresveratrol (Benzene-1,3-diol Derivative)

- Functional Groups : Diol (–OH) vs. boronate esters.

- Applications : Oxyresveratrol serves as a pharmacological reference standard and synthetic precursor . Boronate esters, conversely, are intermediates in Suzuki-Miyaura couplings or sensors for diol-containing molecules.

- Positional Isomerism : The 1,4-substitution in the boronate compound may enhance symmetry for crystalline materials, whereas 1,3-diols in Oxyresveratrol favor hydrogen-bonded networks .

Table 1: Comparative Analysis of this compound and Analogues

Research Implications and Limitations

While this compound shares structural motifs with the compounds above, direct experimental data on its performance (e.g., gas adsorption, catalytic activity) are lacking. Evidence from MOF studies suggests that boronate-based linkers could innovate dynamic or self-healing materials, but their practical adoption hinges on addressing hydrolytic instability compared to carboxylates. Further research should explore its reactivity in cross-coupling reactions or as a sensor scaffold for diols, leveraging insights from Oxyresveratrol’s diol interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.